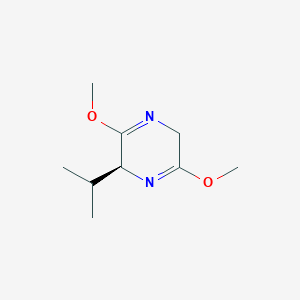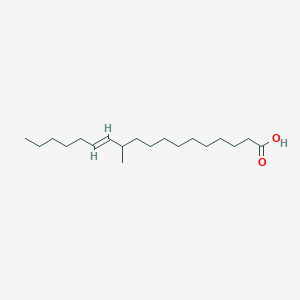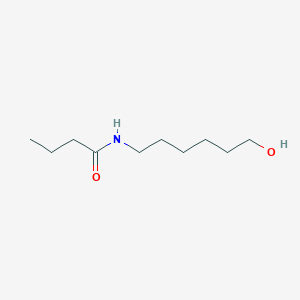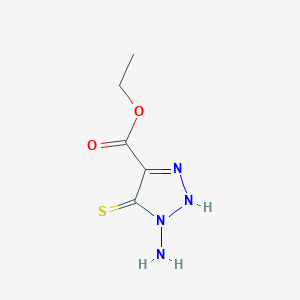
2-(2-chloro-2-nitropropoxy)tetrahydro-2H-pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(2-chloro-2-nitropropoxy)tetrahydro-2H-pyran” is a chemical with the molecular formula C8H14ClNO4 . It has a molecular weight of 223.65 .
Molecular Structure Analysis
The molecular structure of “2-(2-chloro-2-nitropropoxy)tetrahydro-2H-pyran” is represented by the SMILES notation:CC(Cl)(COC1CCCCO1)N+[O-] . Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-chloro-2-nitropropoxy)tetrahydro-2H-pyran” are not fully detailed in the search results. The molecular weight is 223.65 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
One of the notable applications of derivatives of tetrahydro-2H-pyran, like 2-(2-chloro-2-nitropropoxy)tetrahydro-2H-pyran, is in the field of synthesis and structural studies. For instance, substituted 2-aminobenzo[b]pyrans have been synthesized using a three-component condensation involving aromatic aldehydes, cyanoacetic acid derivatives, and cyclic 1,3-diketones. The molecular and crystal structures of these compounds were meticulously analyzed, indicating the importance of this compound in synthesizing structurally complex molecules and studying their configurations (Shestopalov et al., 2003).
Tandem Cyclization and Chemical Synthesis
Tetrahydro-2H-pyran derivatives have been used in tandem cyclization processes to construct complex polycyclic architectures, like fused tetrahydrofuro[3,2-c]pyrano[2,3-b]chromene derivatives. This method showcases the versatility of tetrahydro-2H-pyran derivatives in synthesizing diverse molecular frameworks, which are integral parts of numerous natural products (Someswarao et al., 2018).
Eigenschaften
IUPAC Name |
2-(2-chloro-2-nitropropoxy)oxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO4/c1-8(9,10(11)12)6-14-7-4-2-3-5-13-7/h7H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIXCGZPUSLGPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1CCCCO1)([N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-2-nitropropoxy)tetrahydro-2H-pyran | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Thieno[3,2-c]pyridine](/img/structure/B143518.png)


![2-Acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B143523.png)








